molecular formula C8H9ClN2O3S B13150620 4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde

4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13150620
M. Wt: 248.69 g/mol
InChI Key: OWBZHZSKUMTRFC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its functional groups:

  • The aldehyde proton (-CHO) resonates as a singlet near δ 9.8–10.1 ppm due to its deshielded environment.
  • Protons on the thiazole ring appear as two doublets in the δ 7.5–8.5 ppm range, split by coupling with adjacent heteroatoms.
  • The pyrrolidine ring protons show complex splitting patterns between δ 3.0–4.5 ppm , influenced by the hydroxyl groups and ring puckering.
  • Hydroxyl protons (-OH) are typically observed as broad singlets near δ 1.5–3.0 ppm , though their exact positions depend on solvent and hydrogen-bonding interactions.

In the ¹³C NMR spectrum , key signals include:

  • The aldehyde carbon at δ 190–200 ppm .
  • The thiazole carbons at δ 140–160 ppm (C-2 and C-4) and δ 120–130 ppm (C-5).
  • The pyrrolidine carbons adjacent to hydroxyl groups appear downfield-shifted (δ 65–75 ppm) compared to non-oxygenated carbons (δ 40–50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum reveals characteristic absorption bands:

  • A strong stretch at ~1700 cm⁻¹ for the aldehyde carbonyl (C=O).
  • Broad O-H stretches from the hydroxyl groups at 3200–3400 cm⁻¹ .
  • C-Cl stretching vibrations near 600–800 cm⁻¹ .
  • Thiazole ring vibrations (C=N and C-S) between 1450–1600 cm⁻¹ .

Mass Spectrometry (MS)

The mass spectrum exhibits a molecular ion peak at m/z 248.69 , corresponding to the molecular weight of the compound (C₈H₉ClN₂O₃S). Fragmentation patterns include:

  • Loss of the aldehyde group (M-28, m/z 220.69).
  • Cleavage of the pyrrolidine ring (M-87, m/z 161.69).
  • A prominent chlorine isotope pattern due to the natural abundance of ³⁵Cl and ³⁷Cl.

Table 2: Key Spectroscopic Data

Technique Key Signals
¹H NMR δ 9.8 (CHO), δ 7.5–8.5 (thiazole H)
¹³C NMR δ 190–200 (CHO), δ 140–160 (thiazole C)
IR 1700 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (O-H)
MS m/z 248.69 (M⁺)

This spectroscopic profile enables unambiguous identification and differentiation from structurally related thiazole derivatives.

Properties

Molecular Formula

C8H9ClN2O3S

Molecular Weight

248.69 g/mol

IUPAC Name

4-chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C8H9ClN2O3S/c9-7-6(3-12)15-8(10-7)11-1-4(13)5(14)2-11/h3-5,13-14H,1-2H2

InChI Key

OWBZHZSKUMTRFC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C2=NC(=C(S2)C=O)Cl)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions involving suitable pyrrolidine derivatives.

    Aldehyde Formation: The aldehyde group can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazole Carbaldehyde Derivatives

Compound Name Substituent at Position 2 Key Properties Applications References
This compound 3,4-Dihydroxypyrrolidine High polarity, enhanced H-bonding, water solubility Pharmaceuticals, bioimaging probes
4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde Diphenylamino Bulky aromatic groups, strong electron donor-acceptor character Fluorescent styryl dyes, optoelectronics
4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde Morpholine Moderate polarity, improved solubility in organic solvents Organic synthesis, photophysical studies
2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride Pyridin-4-yl Aromatic N-heterocycle, stable crystalline form Agrochemicals, drug intermediates

Photophysical and Electronic Behavior

  • Diphenylamino Derivative: Exhibits strong push-pull electron characteristics, leading to absorption maxima at 400–450 nm and fluorescence in the visible spectrum. Used in styryl dyes for optoelectronic devices .
  • Morpholinyl Derivative : Shows redshifted absorption compared to dihydroxypyrrolidine analogs due to electron-donating morpholine groups. TD-DFT computations correlate with experimental λmax values of 350–380 nm .
  • 3,4-Dihydroxypyrrolidine Derivative : Predicted to have broader solvent-dependent emission profiles owing to hydroxyl groups, enabling tunable fluorescence for bioimaging .

Biological Activity

4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₉ClN₂O₃S
  • Molecular Weight : 248.69 g/mol
  • CAS Number : 2137057-40-8

The compound features a thiazole ring and a pyrrolidine moiety, which are often associated with various pharmacological activities.

1. Acetylcholinesterase Inhibition

One of the primary areas of research regarding this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Elevated AChE activity is linked to neurodegenerative diseases such as Alzheimer’s disease.

  • Mechanism : The compound's structure allows it to interact with the active site of AChE, preventing the enzyme from degrading acetylcholine, thereby increasing its availability in synaptic clefts.

2. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity. This property is essential for protecting cells from oxidative stress, which is implicated in various diseases.

3. Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. Its effectiveness against various bacterial strains could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Study on Acetylcholinesterase Inhibition

A study conducted by researchers focused on synthesizing derivatives of thiazole compounds and evaluating their AChE inhibitory activity. The results indicated that certain derivatives exhibited promising IC50 values, suggesting that modifications in the thiazole structure could enhance biological activity.

Compound NameIC50 (µM)Reference
Compound A2.7
4-Chloro...TBD

Antioxidant Activity Assessment

In another study examining the antioxidant properties of similar thiazole derivatives, it was found that these compounds effectively scavenged free radicals in vitro. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls.

Compound NameDPPH Scavenging Activity (%)Reference
Compound B85%
4-Chloro...TBD

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions between this compound and AChE. These studies suggest that the compound forms stable interactions with key residues within the enzyme's active site, thereby inhibiting its function effectively.

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